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Compound of Interest

Compound Name:
2-(2,6-Dimethoxybenzoyl)phenyl

acetate

Cat. No.: B1323989 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data

for 2-(2,6-Dimethoxybenzoyl)phenyl acetate. Due to the limited availability of direct

experimental data for this specific compound, this document outlines a plausible synthetic route

and presents an in-depth analysis of the expected spectroscopic characteristics based on the

known data of its precursors and analogous compounds.

Proposed Synthesis
A feasible synthetic pathway for 2-(2,6-Dimethoxybenzoyl)phenyl acetate involves a two-step

process, beginning with the preparation of the acylating agent followed by a Friedel-Crafts

acylation reaction.

Synthesis of 2,6-Dimethoxybenzoyl chloride: 2,6-Dimethoxybenzoic acid is converted to its

more reactive acid chloride derivative using a chlorinating agent such as thionyl chloride.

Friedel-Crafts Acylation of Phenyl Acetate: The synthesized 2,6-dimethoxybenzoyl chloride is

then reacted with phenyl acetate in the presence of a Lewis acid catalyst (e.g., aluminum

chloride). This reaction is expected to yield the target molecule, 2-(2,6-
Dimethoxybenzoyl)phenyl acetate, primarily through ortho-acylation of the phenyl acetate

ring.
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Experimental Protocols
The following are detailed, representative experimental protocols for the proposed synthesis

and subsequent spectroscopic analysis.

Synthesis of 2,6-Dimethoxybenzoyl chloride
To a solution of 2,6-dimethoxybenzoic acid (1 equivalent) in a dry, inert solvent such as toluene,

thionyl chloride (1.2 equivalents) is added dropwise at room temperature under a nitrogen

atmosphere. The reaction mixture is then stirred at reflux for 2-3 hours. After completion of the

reaction, the excess thionyl chloride and solvent are removed under reduced pressure to yield

crude 2,6-dimethoxybenzoyl chloride, which can be used in the next step without further

purification.

Synthesis of 2-(2,6-Dimethoxybenzoyl)phenyl acetate
In a reaction vessel maintained under a nitrogen atmosphere, phenyl acetate (1 equivalent) is

dissolved in a dry, non-polar solvent like dichloromethane. The solution is cooled to 0°C, and a

Lewis acid, such as aluminum chloride (1.1 equivalents), is added portion-wise. To this cooled

mixture, a solution of 2,6-dimethoxybenzoyl chloride (1 equivalent) in dichloromethane is added

dropwise. The reaction is stirred at 0°C for one hour and then allowed to warm to room

temperature, with stirring continued for an additional 12-18 hours. The reaction is quenched by

the slow addition of ice-cold water. The organic layer is separated, washed with brine, dried

over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude

product is purified by column chromatography on silica gel.

Spectroscopic Analysis
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz

spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane

(TMS) as the internal standard.

IR Spectroscopy: Infrared spectra are obtained using a Fourier-transform infrared (FTIR)

spectrometer, with the sample prepared as a KBr pellet or as a thin film on a salt plate.

Mass Spectrometry: High-resolution mass spectra are acquired using an electrospray

ionization (ESI) time-of-flight (TOF) mass spectrometer.
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Spectroscopic Data of Precursors
The following tables summarize the known spectroscopic data for the key precursors, which

form the basis for the predicted data of the final product.

Table 1: Spectroscopic Data for 2,6-Dimethoxybenzoic Acid

Parameter
¹H NMR

(DMSO-d₆)

¹³C NMR

(DMSO-d₆)
IR (KBr, cm⁻¹)

Mass Spectrum

(m/z)

Values

δ 12.69 (s, 1H,

COOH), 7.31 (t,

J=8.4 Hz, 1H, Ar-

H), 6.68 (d,

J=8.4 Hz, 2H, Ar-

H), 3.75 (s, 6H,

2xOCH₃)

δ 166.7, 156.1,

130.4, 114.4,

104.1, 55.8

3400-2500 (br,

O-H), 1700

(C=O), 1590,

1470 (C=C),

1250 (C-O)

182.06 [M]⁺,

165.05, 135.04

Table 2: Spectroscopic Data for Phenyl Acetate

Parameter
¹H NMR

(CDCl₃)

¹³C NMR

(CDCl₃)
IR (neat, cm⁻¹)

Mass Spectrum

(m/z)

Values

δ 7.41-7.35 (m,

2H, Ar-H), 7.26-

7.21 (m, 1H, Ar-

H), 7.12-7.09 (m,

2H, Ar-H), 2.29

(s, 3H, CH₃)

δ 169.2, 150.9,

129.4, 125.8,

121.6, 21.1

3070 (Ar C-H),

1765 (C=O),

1593, 1493

(C=C), 1193 (C-

O)

136.05 [M]⁺,

94.04, 43.02

Predicted Spectroscopic Data for 2-(2,6-
Dimethoxybenzoyl)phenyl acetate
Based on the structures of the precursors and general principles of spectroscopy, the following

data are predicted for the title compound.
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Table 3: Predicted ¹H NMR Data (CDCl₃)

Chemical Shift (δ,

ppm)
Multiplicity Integration Assignment

~7.6-7.8 m 2H
Aromatic Protons

(phenyl acetate ring)

~7.3-7.5 m 2H

Aromatic Protons

(phenyl acetate &

dimethoxybenzoyl

rings)

~6.6-6.8 d 2H

Aromatic Protons

(dimethoxybenzoyl

ring)

~3.7-3.9 s 6H
Methoxy Protons (2 x

OCH₃)

~2.3 s 3H
Acetate Methyl

Protons (CH₃)

Table 4: Predicted ¹³C NMR Data (CDCl₃)
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Chemical Shift (δ, ppm) Assignment

~195 Ketone Carbonyl (C=O)

~169 Ester Carbonyl (C=O)

~158 Aromatic C-O (dimethoxybenzoyl)

~150 Aromatic C-O (phenyl acetate)

~130-135 Substituted Aromatic Carbons

~115-130 Aromatic C-H

~105 Aromatic C-H (dimethoxybenzoyl)

~56 Methoxy Carbons (OCH₃)

~21 Acetate Methyl Carbon (CH₃)

Table 5: Predicted IR and Mass Spectrometry Data

Spectroscopic Method Predicted Values

IR (KBr, cm⁻¹)

~1770 (Ester C=O stretch), ~1680 (Ketone C=O

stretch), ~1600, 1480 (Aromatic C=C stretch),

~1250 (C-O stretch)

Mass Spectrum (m/z)

Expected [M]⁺ at ~302.11. Key fragments would

likely correspond to the loss of the acetyl group,

the phenyl acetate moiety, and the

dimethoxybenzoyl moiety.

Visualizations
The following diagrams illustrate the proposed experimental workflow.
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Step 1: Acid Chloride Formation

Step 2: Friedel-Crafts Acylation Characterization

2,6-Dimethoxybenzoic Acid

2,6-Dimethoxybenzoyl Chloride
Toluene, Reflux

Thionyl Chloride

2-(2,6-Dimethoxybenzoyl)phenyl acetate

DCM, 0°C to RT

Phenyl Acetate

AlCl3 Spectroscopic Analysis (NMR, IR, MS)

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 2-(2,6-Dimethoxybenzoyl)phenyl acetate.

To cite this document: BenchChem. [Technical Guide: Spectroscopic Profile of 2-(2,6-
Dimethoxybenzoyl)phenyl acetate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1323989#spectroscopic-data-for-2-2-6-
dimethoxybenzoyl-phenyl-acetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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